3-Bromo-4-difluoromethoxybenzylamine hydrochloride
CAS No.: 2204562-00-3
VCID: VC2773066
Molecular Formula: C8H9BrClF2NO
Molecular Weight: 288.52 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Bromo-4-difluoromethoxybenzylamine hydrochloride is a chemical compound with the molecular formula C₈H₉BrClF₂NO and a CAS number of 2204562-00-3. It features a benzylamine structure with a bromine atom and a difluoromethoxy group attached to the benzene ring, contributing to its unique chemical properties and potential applications in pharmaceuticals and materials science. Synthesis MethodsThe synthesis of 3-Bromo-4-difluoromethoxybenzylamine hydrochloride can be achieved through several methods, typically involving multi-step organic reactions. These methods often require careful control of reaction conditions to optimize yield and purity. Potential ApplicationsThis compound has potential applications in various domains due to its unique structure:
Related CompoundsSeveral compounds share structural similarities with 3-Bromo-4-difluoromethoxybenzylamine hydrochloride, highlighting its uniqueness:
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2204562-00-3 | |||||||||||||||
Product Name | 3-Bromo-4-difluoromethoxybenzylamine hydrochloride | |||||||||||||||
Molecular Formula | C8H9BrClF2NO | |||||||||||||||
Molecular Weight | 288.52 g/mol | |||||||||||||||
IUPAC Name | [3-bromo-4-(difluoromethoxy)phenyl]methanamine;hydrochloride | |||||||||||||||
Standard InChI | InChI=1S/C8H8BrF2NO.ClH/c9-6-3-5(4-12)1-2-7(6)13-8(10)11;/h1-3,8H,4,12H2;1H | |||||||||||||||
Standard InChIKey | OTBPLYSYVAVFEV-UHFFFAOYSA-N | |||||||||||||||
SMILES | C1=CC(=C(C=C1CN)Br)OC(F)F.Cl | |||||||||||||||
Canonical SMILES | C1=CC(=C(C=C1CN)Br)OC(F)F.Cl | |||||||||||||||
PubChem Compound | 126963337 | |||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume